Cas no 130170-01-3 (2-Pyrimidinol,4-amino-5-methyl-)

2-Pyrimidinol,4-amino-5-methyl- structure
130170-01-3 structure
Product Name:2-Pyrimidinol,4-amino-5-methyl-
CAS-nummer:130170-01-3
MF:C5H7N3O
MW:125.128580331802
CID:102748
PubChem ID:65040
Update Time:2025-04-18

2-Pyrimidinol,4-amino-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pyrimidinol,4-amino-5-methyl-
    • 2-Pyrimidinol, 4-amino-5-methyl- (9CI)
    • Cytosine, 5-methyl- (VAN)
    • Cytosine, 5-methyl-
    • MFCD00233537
    • FT-0600532
    • 130170-01-3
    • s6021
    • CS-W008091
    • HY-W008091
    • 2(1H)-Pyrimidinone, 3,4-dihydro-4-imino-5-methyl-, (E)- (9CI)
    • NSC 137776
    • AM81335
    • EN300-103021
    • A830624
    • 5-methyl-Cytosine
    • 4-amino-5-methyl-2-(1H)-Pyrimidinone
    • AS-17837
    • 4-amino-5-methylpyrimidin-2(1H)-one
    • 130170-00-2
    • C02376
    • 2(1H)-Pyrimidinone, 4-amino-5-methyl-
    • EINECS 209-058-3
    • PD123960
    • NS00014760
    • 1-[(AMMONIOOXY)METHYL]-2-NITROBENZENECHLORIDE
    • 4-Amino-5-methyl-2-pyrimidinol
    • Z1741980467
    • 5-Methylcytosine (VAN)
    • CHEBI:27551
    • 503CC90D-7575-429C-85CB-AA8AB0E84A3A
    • 5-methyl cytosine
    • 5-METHYLCYTOSINE [MI]
    • Q-101641
    • SY046975
    • cytosine-5-carbon
    • 6-amino-5-methyl-1,2-dihydropyrimidin-2-one
    • 6-amino-5-methyl-3-hydropyrimidin-2-one
    • NSC-137776
    • SB55524
    • 4-amino-5-methyl-2(1H)-pyrimidinone
    • SCHEMBL14539996
    • 4-amino-5-methyl-1,2-dihydropyrimidin-2-one
    • DTXSID50203948
    • METHYLCYTOSINE, 5-
    • 5-Methylcytosine (~90%)
    • SCHEMBL22008
    • UNII-6R795CQT4H
    • 4-Amino-5-methyl-2-pyrimidinol #
    • NSC137776
    • 2'-C-MeCyt
    • 5-Methylcytosine
    • 6-amino-5-methyl-1H-pyrimidin-2-one hydrochloride
    • AKOS006222273
    • 6R795CQT4H
    • 5-Methylcytosine>96
    • 4-amino-5-methyl-1H-pyrimidin-2-one
    • 6-amino-5-methyl-1H-pyrimidin-2-one
    • Q238563
    • 554-01-8
    • Inchi: 1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
    • InChI-sleutel: LRSASMSXMSNRBT-UHFFFAOYSA-N
    • LACHT: O=C1N=CC(C)=C(N)N1

Berekende eigenschappen

  • Exacte massa: 125.05901
  • Monoisotopische massa: 125.058911855g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 204
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.8
  • Topologisch pooloppervlak: 67.5Ų

Experimentele eigenschappen

  • PSA: 67.48

2-Pyrimidinol,4-amino-5-methyl- Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司